molecular formula C9H9NO B161048 Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) CAS No. 135096-23-0

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)

Cat. No. B161048
CAS RN: 135096-23-0
M. Wt: 147.17 g/mol
InChI Key: UERUOXROMVBEBV-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring fused with an oxirene ring. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) is its potential use as a drug candidate for the treatment of cancer and inflammation. Its unique structure and mechanism of action make it a promising candidate for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI). One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, particularly with regard to its interaction with specific enzymes and proteins. Additionally, further studies may be needed to optimize the synthesis of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) involves several steps. The first step involves the preparation of 2-aminobenzaldehyde, which is then reacted with ethyl acetoacetate to form the intermediate compound, 2-(1-phenylethylidene)hydrazinecarboxamide. This intermediate is then cyclized with an isocyanide to form the final product, Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI).

Scientific Research Applications

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI) has shown potential applications in medicinal chemistry as a potential drug candidate. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.

properties

CAS RN

135096-23-0

Product Name

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(1aR,7bS)-1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline

InChI

InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2/t8-,9+/m1/s1

InChI Key

UERUOXROMVBEBV-BDAKNGLRSA-N

Isomeric SMILES

C1CC2=C(C=CC=N2)[C@H]3[C@@H]1O3

SMILES

C1CC2=C(C=CC=N2)C3C1O3

Canonical SMILES

C1CC2=C(C=CC=N2)C3C1O3

synonyms

Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)

Origin of Product

United States

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